![molecular formula C22H19N3O3S B6491989 N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(ethanesulfonyl)benzamide CAS No. 898459-40-0](/img/structure/B6491989.png)

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(ethanesulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

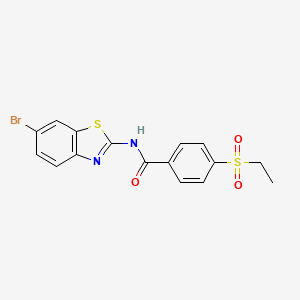

“N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(ethanesulfonyl)benzamide” is a complex organic compound. It contains a benzodiazole ring, which is a type of heterocyclic compound . Benzodiazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Synthesis Analysis

While the specific synthesis process for this compound is not available, benzodiazole derivatives are typically synthesized through reactions involving benzimidazole and other organic compounds . The synthesis is usually characterized by techniques such as 1H NMR, IR, and X-ray analysis .Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using X-ray crystallography . This allows for the determination of the crystal system, space group, and unit cell parameters .Chemical Reactions Analysis

The chemical reactions involving benzodiazole derivatives can be quite complex and are dependent on the specific substituents present in the molecule. The reactivity of these compounds can be influenced by factors such as the electron-donating or withdrawing nature of the substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(ethanesulfonyl)benzamide” would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the functional groups present in the molecule .Applications De Recherche Scientifique

Antibacterial Activity

Imidazole derivatives, including AB00680372-01, have shown antibacterial properties. Researchers explore their potential as novel antibiotics to combat bacterial infections .

Antimycobacterial Activity

AB00680372-01 may exhibit activity against mycobacteria, which cause diseases like tuberculosis. Investigating its efficacy against these pathogens is crucial for developing new treatments .

Anti-Inflammatory Effects

Imidazole compounds often possess anti-inflammatory properties. Researchers study AB00680372-01’s impact on inflammatory pathways, potentially leading to novel anti-inflammatory drugs .

Antitumor Potential

The derivatives of 1,3-diazole (imidazole) have been explored for their antitumor effects. AB00680372-01 could be investigated as a potential anticancer agent .

Antidiabetic Properties

Imidazole-based compounds may influence glucose metabolism. Researchers might explore AB00680372-01’s role in diabetes management and insulin sensitivity .

Antioxidant Activity

AB00680372-01 could exhibit antioxidant effects, protecting cells from oxidative damage. Studying its antioxidant potential is essential for understanding its therapeutic applications .

Anti-Allergic Effects

Imidazole derivatives sometimes modulate allergic responses. Investigating AB00680372-01’s impact on allergic reactions could lead to novel treatments for allergies .

Other Potential Applications

Researchers may explore AB00680372-01’s effects on specific biological pathways, such as histamine receptors, DNA interactions, and enzyme inhibition. These investigations could reveal additional therapeutic applications .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S/c1-2-29(27,28)16-9-7-8-15(14-16)22(26)25-18-11-4-3-10-17(18)21-23-19-12-5-6-13-20(19)24-21/h3-14H,2H2,1H3,(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNALEPWOBPEOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(propan-2-yl)propanamide](/img/structure/B6491908.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B6491911.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B6491929.png)

![N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-nitro-1-benzothiophene-2-carboxamide hydrochloride](/img/structure/B6491946.png)

![2-(4-chlorophenoxy)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide](/img/structure/B6491953.png)

![2,5-dichloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6491955.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6491963.png)

![3-[(4-fluorophenyl)sulfanyl]-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6491973.png)

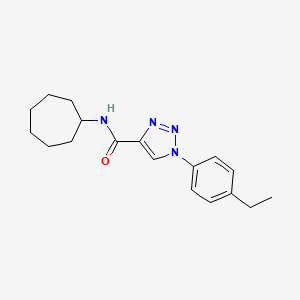

![1-(4-methylphenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6491978.png)

![N-[(3-chloro-4-fluorophenyl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6491985.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492010.png)

![1-(4-ethylphenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492018.png)